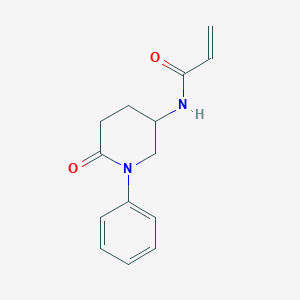![molecular formula C29H34N8O B2811463 N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-94-2](/img/new.no-structure.jpg)
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the family of heterocyclic compounds, which are known for their diverse chemical properties and broad applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can be achieved through a multi-step synthetic route. The process typically begins with the synthesis of the triazoloquinazoline core, followed by the introduction of the azepan-1-ylpropyl and phenyl groups through sequential condensation and cyclization reactions. These reactions are often carried out under controlled temperature and pH conditions, with the use of catalysts such as palladium or copper to facilitate the formation of the desired product. Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieving high yields and purity. Purification steps such as chromatography or recrystallization are often employed to isolate the target compound from by-products and impurities.
化学反应分析
Types of Reactions: N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific transformation desired. Major Products: The major products formed from these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation reactions might lead to the formation of oxidized derivatives, while reduction reactions can yield reduced analogs of the parent compound.
科学研究应用
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide has shown promise in various scientific research applications, including:
Chemistry
Its unique structure makes it a valuable compound for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
The compound may interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Its chemical properties could be leveraged in the development of new materials, such as polymers or advanced coatings.
作用机制
The mechanism of action of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves its interaction with specific molecular targets within cells. This compound is believed to bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The precise molecular targets and pathways involved are still under investigation, but initial research indicates a potential role in modulating cellular signaling processes and enzyme activity.
相似化合物的比较
Compared to other similar heterocyclic compounds, N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide stands out due to its unique combination of functional groups and structural features. This distinctiveness makes it an attractive candidate for further research and development. Similar compounds include other triazoloquinazoline derivatives, which share the triazoloquinazoline core but differ in their peripheral substituents and overall chemical properties.
It's fascinating how one compound can hold so much potential across different fields. Let me know if there's anything else you'd like to explore!
属性
CAS 编号 |
902290-94-2 |
|---|---|
分子式 |
C29H34N8O |
分子量 |
510.646 |
IUPAC 名称 |
N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15H,1-2,8-11,16-21H2,(H,30,38) |
InChI 键 |
SCYVFFGQHWYDGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
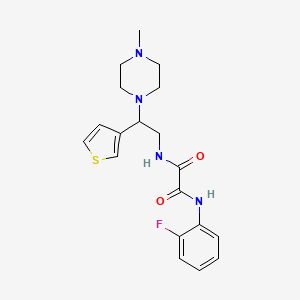
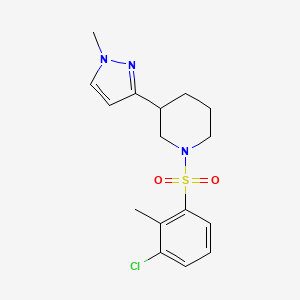
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
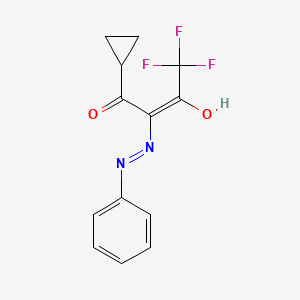
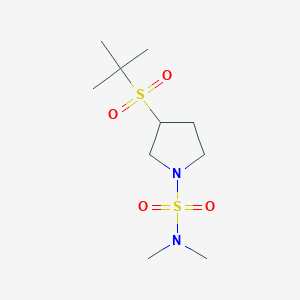
![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2811400.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)
